(6-Isobutoxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
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Description
(6-Isobutoxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H25N7O2 and its molecular weight is 395.467. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met kinase, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. These include pathways involved in cell growth and survival, as well as cell migration . The disruption of these pathways can lead to the inhibition of cancer cell proliferation .
Pharmacokinetics
Compounds with similar structures have been shown to have good bioavailability and favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation . By inhibiting c-Met kinase, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the death of cancer cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These can include the presence of other molecules in the cellular environment, the pH of the environment, and the temperature
Properties
IUPAC Name |
[6-(2-methylpropoxy)pyridin-3-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-14(2)13-29-17-5-4-16(12-22-17)20(28)26-10-8-25(9-11-26)18-19-24-23-15(3)27(19)7-6-21-18/h4-7,12,14H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZXVEFXRAKGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CN=C(C=C4)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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